

A Comprehensive Technical Guide to 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylpyridine-4-carboxylic acid
N-oxide

Cat. No.: B149320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Methylpyridine-4-carboxylic acid N-oxide**, a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, namely 3-methylpyridine N-oxide, nicotinic acid N-oxide, and isonicotinic acid N-oxide, to provide a thorough predictive profile. The guide covers physicochemical properties, detailed potential synthetic pathways with experimental protocols, and logical workflow diagrams.

Compound Identification

While a specific CAS number for **3-Methylpyridine-4-carboxylic acid N-oxide** is not readily found in major chemical databases, its structure can be definitively established. For reference, the CAS numbers of key related compounds are provided below.

Compound Name	Synonyms	CAS Number
3-Methylpyridine N-oxide	3-Picoline N-oxide	1003-73-2
Nicotinic acid N-oxide	Pyridine-3-carboxylic acid N-oxide	2398-81-4
Isonicotinic acid N-oxide	Pyridine-4-carboxylic acid N-oxide	13602-12-5
3-Methyl-4-nitropyridine N-oxide	1074-98-2	

Physicochemical Properties

The following table summarizes the known physicochemical properties of key analogous compounds to provide an estimated profile for **3-Methylpyridine-4-carboxylic acid N-oxide**.

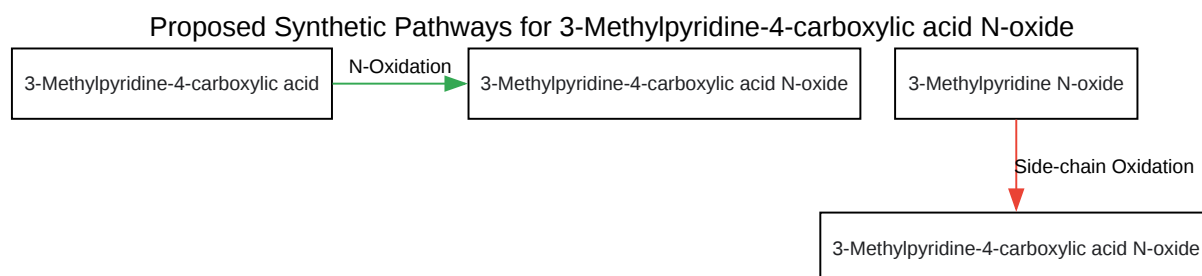
Property	3-Methylpyridine N-oxide[1]	Nicotinic acid N-oxide[2]	Isonicotinic acid N-oxide[3][4][5]
Molecular Formula	C ₆ H ₇ NO	C ₆ H ₅ NO ₃	C ₆ H ₅ NO ₃
Molecular Weight	109.13 g/mol	139.11 g/mol	139.11 g/mol
Appearance	-	Beige/Fine Crystalline Powder	White to light yellow crystalline powder
Melting Point	-	254-255 °C (dec.)	270-271 °C
Boiling Point	-	255.04 °C (estimate)	469 °C at 760 mmHg (estimate)
Density	-	1.4429 (estimate)	1.34 g/cm ³ (estimate)
pKa	-	3.19 (Predicted)	3.66 (Predicted)

Synthesis and Experimental Protocols

The synthesis of **3-Methylpyridine-4-carboxylic acid N-oxide** can be envisioned through two primary synthetic routes, for which detailed experimental protocols based on established

chemical transformations are provided below.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthetic routes to **3-Methylpyridine-4-carboxylic acid N-oxide**.

This route involves the direct N-oxidation of the pyridine ring of 3-Methylpyridine-4-carboxylic acid.

Experimental Protocol: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a general procedure for the synthesis of pyridine-N-oxides[6][7].

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylpyridine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0-5 °C in an ice bath.
- **Reagent Addition:** Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in the same solvent to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the by-product, m-chlorobenzoic acid.
- **Purification:** Adjust the pH of the aqueous solution to 4-5 with a suitable base. Filter the mixture and concentrate the filtrate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

This route involves the oxidation of the methyl group of 3-Methylpyridine N-oxide to a carboxylic acid.

Experimental Protocol: Methyl Group Oxidation using Nitric Acid

This protocol is based on general methods for the oxidation of methylpyridines[8][9].

- **Reaction Setup:** In a pressure-resistant reactor equipped with a stirrer and temperature control, charge 3-Methylpyridine N-oxide (1.0 eq) and a solution of nitric acid (e.g., 70%).
- **Reaction:** Heat the mixture to a temperature in the range of 165-195 °C. The reaction is typically carried out under pressure. Maintain the reaction at this temperature for several hours, with continuous monitoring.
- **Work-up:** After cooling the reactor, carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH of approximately 3.5.
- **Isolation:** The product, **3-Methylpyridine-4-carboxylic acid N-oxide**, is expected to precipitate from the solution upon cooling and neutralization.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

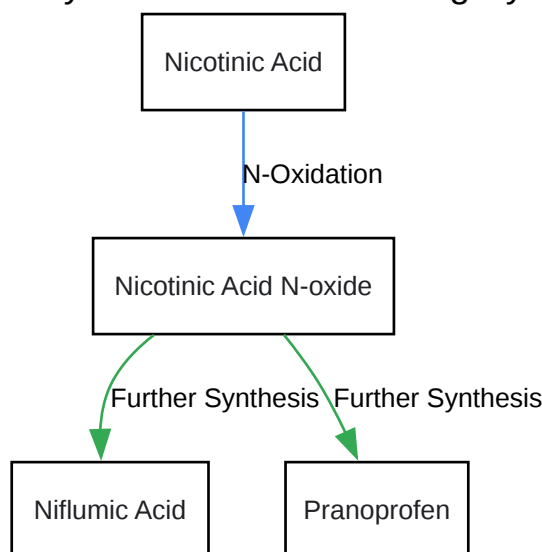
Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of **3-Methylpyridine-4-carboxylic acid N-oxide**. However, pyridine N-oxide derivatives are known to have various biological activities. For instance, nicotinic acid N-oxide is a precursor in the synthesis of anti-inflammatory drugs like

niflumic acid and pranoprofen[2][10]. The N-oxide functional group can influence a molecule's polarity, solubility, and metabolic stability, which are critical parameters in drug design.

Logical Relationship of N-Oxide Derivatives in Drug Synthesis

Role of Pyridine N-Oxides in Drug Synthesis



[Click to download full resolution via product page](#)

Caption: Example of a pyridine N-oxide as a synthetic intermediate.

Safety Information

Based on the safety data for analogous compounds, **3-Methylpyridine-4-carboxylic acid N-oxide** should be handled with care. For isonicotinic acid N-oxide, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Picoline-N-oxide | C₆H₇NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2398-81-4, Nicotinic acid N-oxide | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. Pyridine-4-carboxylic acid N-oxide | 13602-12-5 [chemicalbook.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO₃ | CoLab [colab.ws]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Methylpyridine-4-carboxylic acid N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149320#3-methylpyridine-4-carboxylic-acid-n-oxide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com